molecular formula C22H17BrN2O2S B3751858 2-(2-bromophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

2-(2-bromophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

Cat. No.: B3751858
M. Wt: 453.4 g/mol
InChI Key: YBHHZSSSQUAQIF-UHFFFAOYSA-N
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Description

2-(2-bromophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a synthetic organic compound that features a bromophenoxy group and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide typically involves the following steps:

    Formation of the bromophenoxy intermediate: This step involves the reaction of 2-bromophenol with an appropriate acylating agent to form the bromophenoxy intermediate.

    Coupling with benzothiazole derivative: The bromophenoxy intermediate is then coupled with a benzothiazole derivative, such as 4-(6-methyl-1,3-benzothiazol-2-yl)aniline, under suitable reaction conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

    Oxidation and reduction reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different products.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions may involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium.

    Oxidation reactions: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

2-(2-bromophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Biological Research: The compound may be used as a probe to study biological pathways or as a tool in biochemical assays.

    Industrial Applications: It can be utilized in the synthesis of other complex organic molecules or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-bromophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole moiety can play a crucial role in binding to the target site, while the bromophenoxy group may enhance the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide: Similar structure but with a chlorine atom instead of bromine.

    2-(2-fluorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide: Similar structure but with a fluorine atom instead of bromine.

    2-(2-iodophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The uniqueness of 2-(2-bromophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide lies in the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in specific halogen bonding interactions, potentially enhancing the compound’s binding affinity to certain targets.

Properties

IUPAC Name

2-(2-bromophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O2S/c1-14-6-11-18-20(12-14)28-22(25-18)15-7-9-16(10-8-15)24-21(26)13-27-19-5-3-2-4-17(19)23/h2-12H,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHHZSSSQUAQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-bromophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
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2-(2-bromophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
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2-(2-bromophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
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2-(2-bromophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
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2-(2-bromophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Reactant of Route 6
2-(2-bromophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

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